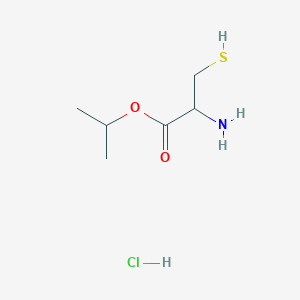![molecular formula C10H7BrO2S B1601675 Methyl 3-bromobenzo[b]thiophene-2-carboxylate CAS No. 34128-30-8](/img/structure/B1601675.png)
Methyl 3-bromobenzo[b]thiophene-2-carboxylate
Übersicht
Beschreibung
Methyl 3-bromobenzo[b]thiophene-2-carboxylate is an organic compound belonging to the class of benzo[b]thiophenes. This compound is characterized by the presence of a bromine atom at the third position and a carboxylate ester group at the second position of the benzo[b]thiophene ring. It is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 3-bromobenzo[b]thiophene-2-carboxylate involves the bromination of benzo[b]thiophene followed by esterification. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst. The resulting bromobenzo[b]thiophene is then reacted with methanol and a suitable acid catalyst to form the ester .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide.
Coupling Reactions: Palladium catalysts are commonly used along with bases like potassium phosphate in solvents such as toluene or ethanol.
Reduction Reactions: Anhydrous conditions are often required to prevent hydrolysis of the ester group.
Major Products
Substitution Reactions: Products include various substituted benzo[b]thiophenes depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds.
Reduction Reactions: The primary product is the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromobenzo[b]thiophene-2-carboxylate is used extensively in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of pharmaceutical agents with potential therapeutic applications.
Wirkmechanismus
The mechanism of action of methyl 3-bromobenzo[b]thiophene-2-carboxylate depends on its specific application. In coupling reactions, the bromine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, its activity is often related to its ability to interact with specific enzymes or receptors, modulating their function and leading to desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-aminobenzo[b]thiophene-2-carboxylate: Similar structure but with an amino group instead of a bromine atom.
Methyl 3-chlorobenzo[b]thiophene-2-carboxylate: Contains a chlorine atom instead of bromine.
Methyl 3-fluorobenzo[b]thiophene-2-carboxylate: Contains a fluorine atom instead of bromine.
Uniqueness
Methyl 3-bromobenzo[b]thiophene-2-carboxylate is unique due to the presence of the bromine atom, which makes it highly reactive in substitution and coupling reactions. This reactivity allows for the efficient synthesis of a wide range of derivatives, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
methyl 3-bromo-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2S/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFONNRDVFHFOGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481885 | |
| Record name | Methyl 3-bromobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34128-30-8 | |
| Record name | Methyl 3-bromobenzo[b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B1601610.png)


